molecular formula C21H21N3O5 B2937492 1-(4-acetylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea CAS No. 877641-00-4

1-(4-acetylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2937492
CAS No.: 877641-00-4
M. Wt: 395.415
InChI Key: DWJYRYKMKIEEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Acetylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea is a urea derivative characterized by a central urea (-NH-CO-NH-) scaffold. The compound features two distinct substituents:

  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl group: Attached to the other nitrogen, this substituent combines a pyrrolidinone ring (5-oxopyrrolidin-3-yl) with a 2,3-dihydro-1,4-benzodioxin moiety. The benzodioxin system provides aromaticity and oxygen-rich heterocyclic features, while the pyrrolidinone introduces a ketone functional group.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-13(25)14-2-4-15(5-3-14)22-21(27)23-16-10-20(26)24(12-16)17-6-7-18-19(11-17)29-9-8-28-18/h2-7,11,16H,8-10,12H2,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJYRYKMKIEEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-acetylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea represents a novel class of urea derivatives that have been synthesized and evaluated for their biological activity, particularly in the context of anticancer properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the urea linkage followed by modifications to introduce the benzodioxin and pyrrolidin moieties. The synthetic pathway generally employs standard organic chemistry techniques such as nucleophilic substitution and coupling reactions to achieve the desired structure.

Anticancer Properties

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. The compound has been evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
A549 (Lung)2.39 ± 0.10
HCT116 (Colorectal)3.90 ± 0.33
PC3 (Prostate)>100
HL7702 (Normal Liver)n.d.

The results indicate that the compound exhibits significant inhibitory effects on lung and colorectal cancer cell lines, comparable to established anticancer agents like sorafenib .

The mechanism through which this compound exerts its biological effects is believed to involve inhibition of specific signaling pathways associated with cancer proliferation. Molecular docking studies suggest that the urea moiety participates in hydrogen bonding with key residues in target proteins involved in cell growth regulation, such as BRAF kinase .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl and pyrrolidin rings can significantly influence the biological activity of the compound. The presence of electron-withdrawing groups enhances potency, while steric hindrance from bulky groups may reduce activity .

Case Studies

In a comparative study involving various urea derivatives, this compound was shown to outperform many analogs in terms of antiproliferative efficacy against A549 and HCT116 cells. This suggests a promising lead for further development as an anticancer agent .

Comparison with Similar Compounds

Key Observations:

The 3-ethoxypropyl substituent () is aliphatic, increasing hydrophobicity relative to aromatic groups like pyridin-4-yl () .

Hydrogen-Bonding Capacity: All compounds have 2 H-bond donors (urea -NH groups). The number of acceptors varies (5–6) depending on substituents (e.g., acetyl, benzodioxin oxygen atoms).

Lipophilicity (XlogP) :

  • The target compound’s 4-acetylphenyl group likely raises logP compared to pyridinyl () but lowers it relative to chlorophenyl () due to acetyl’s polarity .
  • MLS001235152 (XlogP 1.9) is less lipophilic than the chlorophenyl analog, reflecting fluorine’s electronegativity and reduced hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.